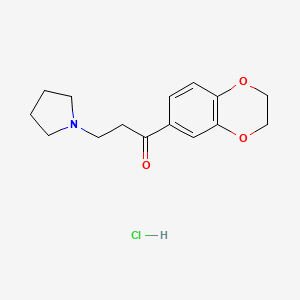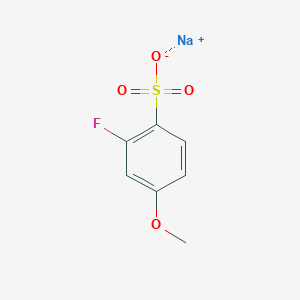
5-(CHLOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE; METHANESULFONIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(CHLOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE; METHANESULFONIC ACID: is a chemical compound that combines the structural features of a thiadiazole ring with a chloromethyl group and an amine group, along with methanesulfonic acid Thiadiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a thiourea and a chloromethyl group. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding methyl derivative.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for metal ions in biochemical assays.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins or DNA. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to the compound’s biological effects. The thiadiazole ring may also interact with metal ions, influencing the compound’s activity in biochemical pathways.
類似化合物との比較
5-(Chloromethyl)-1,3,4-thiadiazole: Lacks the amine group and methanesulfonic acid.
5-(Methyl)-1,3,4-thiadiazol-2-amine: Lacks the chloromethyl group.
1,3,4-Thiadiazole-2-amine: Lacks both the chloromethyl group and methanesulfonic acid.
Uniqueness: The presence of both the chloromethyl group and the amine group in the thiadiazole ring, along with methanesulfonic acid, makes 5-(CHLOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE; METHANESULFONIC ACID unique
特性
IUPAC Name |
5-(chloromethyl)-1,3,4-thiadiazol-2-amine;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3S.CH4O3S/c4-1-2-6-7-3(5)8-2;1-5(2,3)4/h1H2,(H2,5,7);1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLAFQJTQUCSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C(C1=NN=C(S1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Phenylmethoxyspiro[chromene-2,3'-pyrrolidine];hydrochloride](/img/structure/B7950750.png)
![tert-butyl 4-oxo-5-phenylmethoxyspiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950756.png)
![Tert-butyl 4-hydroxy-5-phenylmethoxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950759.png)



![Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate](/img/structure/B7950793.png)
![(1S,2S,5S,6S,9S,10R,13S)-17-azido-1,5,6-trimethyl-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-6-ol](/img/structure/B7950800.png)
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B7950808.png)




